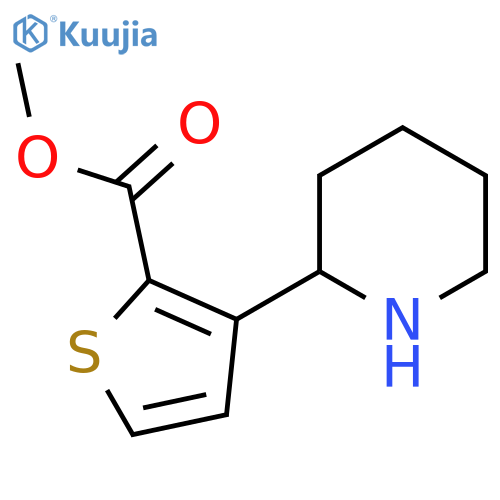Cas no 1824445-17-1 (Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate)

1824445-17-1 structure
商品名:Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-1868021
- 1824445-17-1
- methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
- Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
-
- インチ: 1S/C11H15NO2S/c1-14-11(13)10-8(5-7-15-10)9-4-2-3-6-12-9/h5,7,9,12H,2-4,6H2,1H3
- InChIKey: IWFUIVMLPIUUJF-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C(=O)OC)C1CCCCN1
計算された属性
- せいみつぶんしりょう: 225.08234989g/mol
- どういたいしつりょう: 225.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2
Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1868021-0.1g |
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate |
1824445-17-1 | 0.1g |
$2123.0 | 2023-09-18 | ||
| Enamine | EN300-1868021-2.5g |
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate |
1824445-17-1 | 2.5g |
$4728.0 | 2023-09-18 | ||
| Enamine | EN300-1868021-0.05g |
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate |
1824445-17-1 | 0.05g |
$2026.0 | 2023-09-18 | ||
| Enamine | EN300-1868021-5g |
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate |
1824445-17-1 | 5g |
$6996.0 | 2023-09-18 | ||
| Enamine | EN300-1868021-10.0g |
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate |
1824445-17-1 | 10g |
$10375.0 | 2023-06-03 | ||
| Enamine | EN300-1868021-0.25g |
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate |
1824445-17-1 | 0.25g |
$2220.0 | 2023-09-18 | ||
| Enamine | EN300-1868021-1.0g |
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate |
1824445-17-1 | 1g |
$2412.0 | 2023-06-03 | ||
| Enamine | EN300-1868021-1g |
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate |
1824445-17-1 | 1g |
$2412.0 | 2023-09-18 | ||
| Enamine | EN300-1868021-10g |
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate |
1824445-17-1 | 10g |
$10375.0 | 2023-09-18 | ||
| Enamine | EN300-1868021-5.0g |
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate |
1824445-17-1 | 5g |
$6996.0 | 2023-06-03 |
Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
1824445-17-1 (Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate) 関連製品
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
